Bromopropiolic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromoprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHNFLCNZCPFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404677 | |

| Record name | Bromopropiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16900-53-1 | |

| Record name | Bromopropiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromopropiolic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Trifunctional Synthon

In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures with tunable reactivity is paramount. Among the myriad of building blocks available to the synthetic chemist, those possessing multiple, orthogonally reactive functional groups offer unparalleled advantages in the construction of complex molecular frameworks. It is in this context that bromopropiolic acid, systematically named 3-bromoprop-2-ynoic acid, emerges as a molecule of significant interest. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical structure to its applications as a versatile synthon in the synthesis of pharmacologically relevant compounds. As a senior application scientist, my objective is to not only present the established facts but also to offer insights into the practical considerations and potential future directions for the utilization of this remarkable compound.

The Chemical Identity of this compound

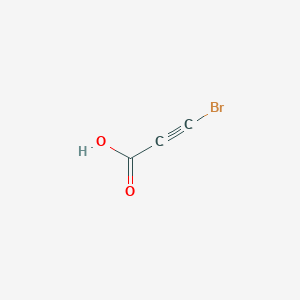

This compound is a halogenated acetylenic carboxylic acid. Its structure is characterized by a three-carbon chain containing a carboxylic acid group, a carbon-carbon triple bond (alkyne), and a bromine atom attached to the terminal acetylenic carbon.

Chemical Structure:

This unique combination of three functional groups—a carboxylic acid, an alkyne, and a bromoalkyne—within a compact C3 framework bestows upon it a rich and versatile chemical reactivity, making it a valuable tool for synthetic chemists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | 3-bromoprop-2-ynoic acid | [PubChem][1] |

| CAS Number | 16900-53-1 | [PubChem][1] |

| Molecular Formula | C₃HBrO₂ | [PubChem][1] |

| Molecular Weight | 148.94 g/mol | [PubChem][1] |

| Physical Form | Solid | [CymitQuimica][2] |

| Purity | Typically ≥95% | [CymitQuimica][2] |

| InChI | InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6) | [PubChem][1] |

| InChIKey | ZSHNFLCNZCPFAB-UHFFFAOYSA-N | [PubChem][1] |

| SMILES | C(#CBr)C(=O)O | [PubChem][1] |

Synthesis of this compound: A Laboratory Perspective

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature, a plausible and commonly employed synthetic strategy involves the bromination of propiolic acid. The carboxylic acid group deactivates the triple bond towards electrophilic addition, but the terminal alkyne can be functionalized.

A general conceptual workflow for the synthesis of 3-bromoprop-2-ynoic acid is presented below. This should be considered a theoretical framework, and experimental conditions would require optimization.

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Material: Propiolic acid is the logical and most direct precursor, providing the essential C3 acetylenic carboxylic acid backbone.[3]

-

Deprotonation: The carboxylic acid proton is the most acidic and would be removed first. However, to achieve C-bromination at the alkyne, deprotonation of the acetylenic C-H is necessary. This typically requires a suitable base.

-

Role of Silver(I) Catalyst: In the synthesis of terminal bromoalkynes, a silver(I) catalyst is often employed. The silver ion coordinates to the alkyne, increasing the acidity of the acetylenic proton and facilitating the formation of a silver acetylide intermediate. This intermediate then reacts with an electrophilic bromine source.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective electrophilic bromine source for the bromination of acetylides. It is generally easier and safer to handle than elemental bromine.

-

Acidic Work-up: After the bromination step, an acidic work-up is necessary to protonate the carboxylate and isolate the final product, this compound.

Spectroscopic Characterization

Definitive experimental spectroscopic data for this compound is scarce in the public domain. However, based on its structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single, broad singlet corresponding to the carboxylic acid proton would be expected. The chemical shift of this proton would be highly dependent on the solvent and concentration, but would typically appear far downfield (>10 ppm).

-

¹³C NMR: Three distinct carbon signals would be anticipated:

-

The carboxylic acid carbon (C=O), typically in the range of 160-180 ppm.

-

The two sp-hybridized carbons of the alkyne. The carbon bearing the bromine atom would be shifted further downfield compared to the carbon adjacent to the carbonyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

-

C≡C Stretch: A weak to medium absorption band around 2200-2260 cm⁻¹. The substitution pattern of the alkyne influences the intensity of this peak.

-

C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for the characterization of this compound, particularly due to the isotopic signature of bromine.

-

Molecular Ion Peak: The mass spectrum would exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of Br, COOH, and other small neutral fragments.

The Reactivity and Synthetic Utility of this compound

The synthetic potential of this compound lies in the differential reactivity of its three functional groups. This allows for a range of selective transformations, making it a powerful building block in multistep syntheses.

Caption: Reactivity map of this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as esterification and amidation, allowing for its conversion into a variety of derivatives. These reactions are typically performed under standard conditions and are well-established in organic synthesis.

Reactions Involving the Alkyne

The carbon-carbon triple bond is a hub of reactivity, enabling a wide array of synthetic transformations.

-

Sonogashira Coupling: The bromoalkyne functionality makes this compound an excellent substrate for Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction with a terminal alkyne allows for the formation of a new carbon-carbon bond, providing access to a diverse range of substituted propiolic acid derivatives.[4]

-

Click Chemistry: While the bromoalkyne itself is not a typical substrate for the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), it can be readily converted to a terminal alkyne via reduction or other synthetic manipulations. The resulting propiolic acid derivative can then participate in click chemistry reactions to form triazoles, which are important scaffolds in medicinal chemistry.

-

Cycloaddition Reactions: The electron-deficient nature of the alkyne, due to the adjacent carboxylic acid, makes it a potential dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions.[5] This provides a route to complex cyclic and heterocyclic systems.

Reactions at the Bromoalkyne

The bromine atom on the sp-hybridized carbon can be displaced by nucleophiles, although this reactivity is different from that of alkyl bromides. This allows for the introduction of other functional groups at the terminal position of the alkyne.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in the design and synthesis of new therapeutic agents.

Fragment-Based Drug Discovery (FBDD)

This compound, with its low molecular weight and multiple points for diversification, is an ideal candidate for fragment-based drug discovery.[6][7] Fragments are small, low-complexity molecules that are screened for weak binding to a biological target. Once a binding fragment is identified, it can be elaborated and optimized to generate a potent and selective lead compound. The carboxylic acid, alkyne, and bromine atom of this compound provide handles for fragment growing, linking, and merging strategies.

Synthesis of Bioactive Heterocycles

The reactivity of this compound can be harnessed to construct a variety of heterocyclic scaffolds that are prevalent in many approved drugs. For example, its participation in cycloaddition reactions or its use as a precursor for other reactive intermediates can lead to the synthesis of pyridines, pyrimidines, and other important ring systems.

Covalent Inhibitors

The electrophilic nature of the bromoalkyne moiety suggests that this compound and its derivatives could be explored as covalent inhibitors. These compounds can form a covalent bond with a nucleophilic residue (such as cysteine or serine) in the active site of a target enzyme, leading to irreversible inhibition. This strategy has been successfully employed in the development of a number of clinically used drugs.

Safety and Handling

As a reactive chemical, proper handling and safety precautions are essential when working with this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and reducing agents.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]

GHS Hazard Statements:

Based on the available information for similar compounds, this compound is expected to be corrosive and may cause severe skin burns and eye damage. It may also cause respiratory irritation.[9][10]

Conclusion and Future Outlook

This compound represents a powerful and versatile building block for organic synthesis, with significant potential in the field of drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. While the current body of literature on this specific compound is not as extensive as for other building blocks, its inherent reactivity and potential applications in areas such as fragment-based drug design and covalent inhibitor development suggest that it is a synthon with a bright future. As the demand for novel and effective therapeutics continues to grow, the strategic application of unique and versatile building blocks like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry. Further research into the synthesis, reactivity, and biological applications of this compound is warranted and is expected to unlock new avenues for the discovery of next-generation medicines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4594279, this compound. Retrieved from [Link]

-

Chemglob. (n.d.). Cas no 16900-53-1 (3-bromoprop-2-ynoic acid). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 301537, 3-Bromoprop-2-enoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN1365963A - Process for preparing 3-bromopropionic acid.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoprop-2-yn-1-ol. Retrieved from [Link]

- Messeder, D., et al. (2016). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Anticancer Research, 36(5), 2243-2249.

-

Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiolic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Retrieved from [Link]

-

MDPI. (2023, February 3). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved from [Link]

-

CHI. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

-

Boston University. (2019, September 3). Development and applications of fragment based drug design methods. Retrieved from [Link]

-

Longdom Publishing. (n.d.). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-bromoprop-2-ynoic acid | CymitQuimica [cymitquimica.com]

- 3. Propiolic acid - Wikipedia [en.wikipedia.org]

- 4. 16900-53-1(3-bromoprop-2-ynoic acid) | Kuujia.com [nl.kuujia.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]

A Comprehensive Technical Guide to the Synthesis and Purification of Bromopropiolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bromopropiolic Acid in Modern Synthesis

This compound, a halogenated acetylenic carboxylic acid, is a highly versatile and reactive building block in organic synthesis. Its unique trifunctional nature—comprising a carboxylic acid, an alkyne, and a bromoalkyne moiety—renders it a valuable precursor for the synthesis of complex molecular architectures. This guide, intended for senior application scientists and drug development professionals, provides an in-depth exploration of the synthesis and purification of this compound, emphasizing the underlying chemical principles and offering practical, field-proven insights.

The strategic importance of this compound lies in its ability to participate in a diverse array of chemical transformations. The carboxylic acid group allows for the formation of esters, amides, and other acid derivatives. The alkyne functionality is a gateway to cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), and various coupling reactions, including the Sonogashira coupling. Furthermore, the bromoalkyne motif can be engaged in nucleophilic substitution reactions or serve as a handle for further functionalization. This multifaceted reactivity makes this compound a coveted intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This guide will detail a robust and reproducible two-step synthetic pathway to this compound, commencing from the readily available starting material, acrylic acid. The synthesis involves an initial bromination of the alkene, followed by a base-mediated double dehydrobromination to furnish the target alkyne. A thorough discussion of the purification of the final product via recrystallization will also be presented, along with methods for its characterization.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence starting from acrylic acid. The first step involves the electrophilic addition of bromine across the double bond of acrylic acid to yield 2,3-dibromopropionic acid. The subsequent step is a double dehydrobromination of the vicinal dibromide using a strong base to afford the desired this compound.

DOT Script for Synthetic Pathway Overview

Caption: A two-step synthesis of this compound from acrylic acid.

Step 1: Synthesis of 2,3-Dibromopropionic Acid

The initial step in the synthesis of this compound is the bromination of acrylic acid. This reaction proceeds via a classic electrophilic addition mechanism, where the electron-rich double bond of the acrylic acid attacks a molecule of bromine.

Mechanistic Insight

The reaction is initiated by the polarization of the bromine-bromine bond as it approaches the alkene. The π-electrons of the double bond attack the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This anti-addition results in the formation of the vicinal dibromide, 2,3-dibromopropionic acid.

Experimental Protocol: Bromination of Acrylic Acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acrylic Acid | 72.06 | 7.21 g (6.8 mL) | 0.10 |

| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.10 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve acrylic acid (7.21 g, 0.10 mol) in 100 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (16.0 g, 0.10 mol) in 20 mL of dichloromethane to the stirred acrylic acid solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The disappearance of the red-brown color of bromine indicates the completion of the reaction.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield crude 2,3-dibromopropionic acid as a pale yellow solid. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

The second and final step is the double dehydrobromination of 2,3-dibromopropionic acid to form the carbon-carbon triple bond of this compound. This elimination reaction is typically carried out using a strong, non-nucleophilic base. A microwave-assisted method using triethylamine (Et3N) and 1,8-diazabicycloundec-7-ene (DBU) has been shown to be particularly effective for similar transformations.[1][2]

Mechanistic Insight

The dehydrobromination proceeds through a stepwise E2 elimination mechanism. In the first step, the base abstracts a proton from the carbon atom adjacent to one of the bromine atoms, leading to the formation of a bromoalkene intermediate and the elimination of one equivalent of HBr. The second elimination is more challenging as it involves the removal of a vinylic proton. A stronger base, such as DBU, is often employed to facilitate this step, resulting in the formation of the alkyne and the elimination of a second equivalent of HBr. The use of microwave irradiation can significantly accelerate this reaction.[1]

DOT Script for Dehydrobromination Workflow

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Double Dehydrobromination

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude 2,3-Dibromopropionic Acid | 231.87 | ~23.2 g | ~0.10 |

| Triethylamine (Et3N) | 101.19 | 20.2 g (27.8 mL) | 0.20 |

| 1,8-Diazabicycloundec-7-ene (DBU) | 152.24 | 15.2 g (15.0 mL) | 0.10 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Chloride (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the crude 2,3-dibromopropionic acid (~0.10 mol) in 100 mL of DMF.

-

Add triethylamine (20.2 g, 0.20 mol) and DBU (15.2 g, 0.10 mol) to the solution.

-

Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of 1 M HCl and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

Materials:

| Reagent/Solvent |

| Crude this compound |

| Hexane |

| Ethyl Acetate |

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hot hexane to the solution until it becomes slightly cloudy.

-

Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Characterization

The purified this compound should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum should show three distinct signals corresponding to the carboxylic carbon, and the two sp-hybridized carbons of the alkyne.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡C stretch of the alkyne.

Safety and Handling

-

Acrylic acid is corrosive and has a pungent odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a fume hood. Wear appropriate PPE, including heavy-duty gloves and a face shield.

-

Triethylamine and DBU are corrosive and have strong odors. Handle in a fume hood.

-

Dichloromethane and diethyl ether are volatile and flammable organic solvents. Work in a well-ventilated area away from ignition sources.

-

This compound is expected to be a corrosive and potentially lachrymatory compound. Handle with care and appropriate PPE.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and purification of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable synthetic intermediate. The versatility of this compound as a building block ensures its continued importance in the fields of medicinal chemistry, materials science, and organic synthesis.

References

-

Organic Syntheses Procedure, β-BROMOPROPIONIC ACID. Available at: [Link]

- CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents.

-

How to convert propanoic acid into 2-bromopropionic acid - Quora. Available at: [Link]

-

Synthesis of alkynyl bromides - Organic Chemistry Portal. Available at: [Link]

-

Mechanism of Dehydrobromination of 1,2-Dibromo-1-phenylethane under Conditions of Phase-Transfer Catalysis - ResearchGate. Available at: [Link]

-

9.2: Preparation of Alkynes - Elimination Reactions of Dihalides - Chemistry LibreTexts. Available at: [Link]

-

Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction - Organic Chemistry Portal. Available at: [Link]

-

Corey–Fuchs reaction - Wikipedia. Available at: [Link]

-

Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. - ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-bromoprop-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Reagent

3-bromoprop-2-ynoic acid (also known as bromopropiolic acid) is a highly functionalized, trivalent molecule that holds significant potential as a versatile building block in modern organic synthesis.[1][2][3] Despite its apparent utility, it remains a relatively niche reagent with a surprisingly sparse footprint in peer-reviewed literature and spectral databases. This guide, therefore, adopts a dual-pronged approach. Firstly, it collates and presents the established factual data available for 3-bromoprop-2-ynoic acid. Secondly, where empirical data is lacking, it draws upon field-proven principles of organic chemistry and the known behaviors of structurally analogous compounds—namely haloalkynes and propiolic acids—to provide expert insights into its probable synthesis, reactivity, and handling. This predictive analysis is intended to empower researchers to harness the potential of this molecule with a robust understanding of its likely chemical disposition.

Core Chemical Identity and Physical Properties

3-bromoprop-2-ynoic acid is a solid organic compound characterized by a carboxylic acid moiety directly attached to a bromoalkyne functional group.[1][2] This unique combination of functionalities imbues it with a rich and diverse reactive profile.

| Property | Value | Source |

| CAS Number | 16900-53-1 | [1][2][4] |

| Molecular Formula | C₃HBrO₂ | [1][4] |

| Molecular Weight | 148.94 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Purity | Typically available at ≥95% | [1][4] |

| InChI | InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6) | [1][3] |

| SMILES | C(#CBr)C(=O)O | [3] |

Synthesis and Purification: A Mechanistic Perspective

While specific, high-yielding, and broadly adopted synthetic protocols for 3-bromoprop-2-ynoic acid are not extensively documented, its synthesis can be logically approached from propiolic acid. A plausible and mechanistically sound synthetic route is the direct bromination of propiolic acid.

Hypothesized Synthesis Workflow

Caption: Hypothesized synthesis of 3-bromoprop-2-ynoic acid.

Detailed Protocol (Hypothesized)

-

Reaction Setup: To a solution of propiolic acid (1 equivalent) in acetone, add a catalytic amount of silver nitrate (AgNO₃, ~5 mol%). The silver salt acts as a catalyst to activate the terminal alkyne.

-

Bromination: Slowly add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the reaction mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the consumption of the starting material.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in diethyl ether and washed with water to remove succinimide and any remaining silver salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-bromoprop-2-ynoic acid.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination of alkynes.

-

Silver Nitrate Catalyst: The silver(I) ion coordinates to the alkyne, increasing its electrophilicity and facilitating the attack by the bromine source.

-

Acetone as Solvent: Acetone is a suitable polar aprotic solvent that can dissolve both the starting materials and the reagents.

Spectroscopic Characterization (Predicted)

Given the absence of publicly available spectra for 3-bromoprop-2-ynoic acid, the following are expert predictions based on its structure and the known spectral data of analogous compounds.

| Technique | Predicted Signature Features |

| ¹H NMR | A single, broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. The chemical shift of this proton is highly dependent on the solvent and concentration. |

| ¹³C NMR | Three distinct carbon signals are expected: one for the carboxylic carbon (~160-170 ppm), and two for the sp-hybridized carbons of the alkyne. The carbon bearing the bromine atom would be significantly downfield compared to the carbon attached to the carboxyl group. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.- A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.- A weak C≡C stretch in the region of 2100-2260 cm⁻¹. Due to the symmetry and the presence of the bromine atom, this peak may be weak or absent. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). |

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-bromoprop-2-ynoic acid stems from its three reactive centers: the carboxylic acid, the electrophilic alkyne, and the carbon-bromine bond. This trifunctional nature makes it a powerful tool in the synthesis of complex molecules and heterocycles, which are prevalent in drug discovery.[5]

Sonogashira Coupling: A Gateway to Substituted Alkynes

The carbon-bromine bond at the sp-hybridized carbon is primed for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[6][7] This reaction allows for the formation of a new carbon-carbon bond between the alkyne of 3-bromoprop-2-ynoic acid and a terminal alkyne, providing access to a wide array of substituted diynes.

Caption: Sonogashira coupling with 3-bromoprop-2-ynoic acid.

Generic Protocol for Sonogashira Coupling:

-

Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Reagent Addition: Add 3-bromoprop-2-ynoic acid (1 equivalent), the terminal alkyne (1.2 equivalents), and a suitable solvent (e.g., THF or DMF).

-

Base Addition: Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

Workup and Purification: The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Cycloaddition Reactions: Building Heterocyclic Scaffolds

The electron-deficient alkyne in 3-bromoprop-2-ynoic acid is an excellent candidate for various cycloaddition reactions, which are fundamental in the synthesis of heterocyclic compounds.

-

[3+2] Cycloaddition (Huisgen Cycloaddition): With organic azides, 3-bromoprop-2-ynoic acid is expected to undergo a [3+2] cycloaddition to form triazoles. This reaction can be performed under thermal conditions or, more efficiently, using copper(I) or ruthenium(II) catalysis (Click Chemistry). The resulting triazole-containing carboxylic acids are of significant interest in medicinal chemistry due to their ability to act as stable bioisosteres.

-

Diels-Alder ([4+2]) Cycloaddition: While less reactive as a dienophile than its alkene counterpart, the alkyne can participate in Diels-Alder reactions with electron-rich dienes, particularly at elevated temperatures, to form six-membered rings.

Caption: Potential cycloaddition pathways for 3-bromoprop-2-ynoic acid.

Carboxylic Acid Derivatization

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, using standard organic chemistry protocols. This allows for the incorporation of the bromoalkyne unit into larger molecules, for example, through peptide coupling reactions to label biomolecules.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[8][9][10][11] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[9][10][11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8] The container should be tightly sealed to prevent moisture ingress.

-

Spill Management: In the event of a spill, use an absorbent material to contain it and dispose of it as hazardous waste.[8]

Conclusion and Future Outlook

3-bromoprop-2-ynoic acid represents a promising, albeit underutilized, reagent in organic synthesis. Its trifunctional nature provides a platform for the generation of a diverse range of molecular architectures through well-established synthetic transformations like Sonogashira couplings and cycloaddition reactions. For drug development professionals, this molecule offers a unique building block for creating novel heterocyclic scaffolds and for use in fragment-based drug design and bioconjugation. As more researchers turn their attention to this versatile compound, it is anticipated that its full synthetic potential will be realized, leading to new discoveries in materials science and medicinal chemistry.

References

- Google Patents. (n.d.). CN1365963A - Process for preparing 3-bromopropionic acid.

-

PubChem. (n.d.). 3-Bromopropionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoprop-2-yn-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromoprop-2-enoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromopropionic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (2025). 3-Aryl-2-azidopropanoic acids in cycloaddition reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN111253255A - Preparation method of 3-bromopropionate compound.

- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4145-4148.

-

ResearchGate. (2014). How can I synthesize 3-nitropropionic acid from 3-bromopropionic acid with good yield?. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-bromo-, ethyl ester. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromopropionic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

ChemExper. (n.d.). Cas no 16900-53-1 (3-bromoprop-2-ynoic acid). Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-bromo-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2019). What are the shielding and deshielding effects in 3-bromo propanoic acid?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

- Kacka, A., et al. (2021). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 26(15), 4567.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

-

Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-2-bromo-3-chloroprop-2-enoic acid. Retrieved from [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

Sources

- 1. 3-bromoprop-2-ynoic acid | CymitQuimica [cymitquimica.com]

- 2. 16900-53-1(3-bromoprop-2-ynoic acid) | Kuujia.com [nl.kuujia.com]

- 3. This compound | C3HBrO2 | CID 4594279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromoprop-2-ynoic acid - CAS:16900-53-1 - Abovchem [abovchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Bromopropiolic Acid: A Versatile Tool in Synthesis and Covalent Drug Discovery

Abstract

Bromopropiolic acid, systematically named 3-bromoprop-2-ynoic acid, is a compact yet highly functionalized organic molecule that has garnered significant interest among researchers in organic synthesis, chemical biology, and drug development. Its unique trifecta of functional groups—a carboxylic acid, a carbon-carbon triple bond (alkyne), and a bromoalkyne—renders it a versatile building block and a potent reactive moiety. The inherent electrophilicity of the bromoalkyne system makes it a prime candidate for use as a "warhead" in the design of targeted covalent inhibitors (TCIs), particularly for engaging nucleophilic cysteine residues in protein active sites. Furthermore, its structure is amenable to powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, enabling its incorporation into complex molecular architectures. This guide provides an in-depth exploration of the fundamental properties, synthesis, core reactivity, and strategic applications of this compound, offering both mechanistic insights and practical, field-proven protocols for the modern researcher.

Core Physicochemical Properties and Identification

A precise understanding of a reagent's physical and chemical properties is the foundation of its effective and safe utilization in any experimental setting. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-bromoprop-2-ynoic acid | [1] |

| Synonyms | This compound, 3-bromopropiolic acid | [1] |

| CAS Number | 16900-53-1 | [1] |

| Molecular Formula | C₃HBrO₂ | [1] |

| Molecular Weight | 148.94 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | ZSHNFLCNZCPFAB-UHFFFAOYSA-N | [1] |

| SMILES | C(#CBr)C(=O)O | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct bromination of propiolic acid. This transformation requires the activation of bromine and its subsequent addition-elimination across the alkyne. A prevalent method involves the use of an alkali metal hydroxide to form the corresponding propiolate salt, which then reacts with elemental bromine.

The causality behind this two-step, one-pot approach is rooted in controlling the reactivity. Propiolic acid itself can react with bromine, but the formation of the carboxylate salt via deprotonation with a base like potassium hydroxide (KOH) enhances the nucleophilicity of the alkyne. The subsequent addition of bromine (Br₂) leads to a dibromo-intermediate, which then undergoes dehydrobromination under the basic conditions to yield the final bromoalkyne product. Acidic workup is required to protonate the carboxylate, yielding the final this compound.

Figure 1: Synthetic pathway for this compound.

Core Reactivity and Mechanistic Analysis

The utility of this compound stems from the distinct reactivity of its functional groups. The molecule can be conceptualized as having two primary reaction centers: the electrophilic bromoalkyne and the nucleophilic/acidic carboxylic acid.

Electrophilic Nature and Covalent Modification of Thiols

The bromoalkyne moiety is a potent electrophile, making it an effective "warhead" for covalent modification of nucleophilic amino acid residues, most notably cysteine. The reaction proceeds via a conjugate addition-elimination mechanism. A soft nucleophile, such as the thiolate anion of a deprotonated cysteine residue, attacks the β-carbon of the alkyne. This initial Michael-type addition generates a transient vinyl anion intermediate. The subsequent and rapid elimination of the bromide ion re-establishes the alkyne, now covalently attached to the nucleophile.

This mechanism is highly advantageous in drug design. The resulting bond is stable, leading to irreversible inhibition of the target protein. This allows for prolonged duration of action and high potency, as the inhibitor does not need to rely solely on non-covalent interactions to remain bound.[2][3]

Figure 2: Mechanism of covalent modification of a thiol.

Palladium-Catalyzed Sonogashira Cross-Coupling

As a haloalkyne, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.[4] This reaction facilitates the formation of a new carbon-carbon bond between the alkyne of this compound and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

From a mechanistic standpoint, the reaction involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. The final step is the reductive elimination from the palladium center, which forms the desired coupled product and regenerates the Pd(0) catalyst. This reaction is exceptionally powerful for elaborating the structure of this compound, attaching it to aromatic or heterocyclic systems to create more complex drug scaffolds or molecular probes.

Strategic Applications in Research and Development

A Tunable Warhead for Targeted Covalent Inhibitors

The development of targeted covalent inhibitors (TCIs) has seen a resurgence, offering a strategy to achieve high potency and overcome drug resistance.[2] this compound serves as an ideal electrophilic fragment or warhead in this context. Its small size allows it to be incorporated into various molecular scaffolds without significantly increasing molecular weight, a key consideration in maintaining drug-like properties.

The reactivity of the bromoalkyne can be tuned by modifying the electronic properties of the scaffold to which it is attached. A researcher can design a molecule where a non-covalent binding moiety first directs the inhibitor to the target protein's binding pocket. Once localized, the this compound warhead is positioned to react with a nearby nucleophilic residue, leading to irreversible inhibition.[3] This strategy has been successfully employed against various targets, including kinases and proteases.

Figure 3: Workflow for developing a covalent inhibitor.

A Versatile Building Block for Organic Synthesis

Beyond its use as a covalent warhead, this compound is a valuable building block for synthesizing complex molecules. The Sonogashira coupling allows for the straightforward installation of the propiolic acid moiety onto aryl or vinyl halides.[5][6] This is particularly useful in medicinal chemistry for creating rigid linkers or introducing an alkyne handle for subsequent "click chemistry" reactions. The carboxylic acid can be readily converted to esters, amides, or other functional groups, providing further avenues for molecular elaboration.

Field-Proven Experimental Protocols

The following protocols are provided as representative examples. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 5.1: Representative Sonogashira Coupling

This protocol describes the coupling of this compound with an aryl iodide.

Materials:

-

Aryl Iodide (1.0 eq)

-

This compound (1.1 eq)

-

Pd(PPh₃)₂Cl₂ (0.05 eq)

-

Copper(I) Iodide (CuI) (0.025 eq)

-

Diisopropylamine (7.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

-

Add anhydrous THF via syringe, followed by diisopropylamine (7.0 eq).

-

In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF.

-

Add the this compound solution to the reaction flask dropwise at room temperature.

-

Stir the reaction at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5]

Protocol 5.2: Assessing Covalent Modification of a Model Thiol

This protocol provides a method to confirm the covalent reaction between this compound and a model thiol, such as N-acetylcysteine, using mass spectrometry.

Materials:

-

This compound

-

N-acetylcysteine

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic Acid

-

LC-MS system

Procedure:

-

Prepare a 10 mM stock solution of this compound in acetonitrile.

-

Prepare a 1 mM stock solution of N-acetylcysteine in phosphate buffer (pH 7.4).

-

In a microcentrifuge tube, combine 10 µL of the N-acetylcysteine stock (final concentration 0.1 mM) and 89 µL of phosphate buffer.

-

Initiate the reaction by adding 1 µL of the 10 mM this compound stock (final concentration 0.1 mM, 1:1 stoichiometry). Prepare a control sample with 1 µL of acetonitrile instead.

-

Incubate the reaction at room temperature for 1 hour.

-

Quench the reaction by adding 100 µL of 0.2% formic acid in acetonitrile.

-

Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analysis: Compare the spectra from the control and reacted samples. Look for the disappearance of the N-acetylcysteine mass peak (m/z = 164.05) and the appearance of a new peak corresponding to the covalent adduct (Expected m/z = [Mass of N-acetylcysteine] + [Mass of propiolic acid fragment C₃O₂] - 1 = 164.05 + 68.00 - 1 = 231.05).

Safety, Handling, and Storage

Hazard Identification: this compound is a corrosive substance that can cause severe skin burns and eye damage (H314).[1] It may also cause respiratory irritation (H335).[1]

Handling:

-

Always handle in a well-ventilated chemical fume hood.[7]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[7]

-

Avoid inhalation of dust or vapors. Do not allow the substance to come into contact with skin or eyes.[7]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong bases and oxidizing agents.

References

-

Thoreauchem. (n.d.). 3-bromoprop-2-ynoic acid-16900-53-1. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

TMP Chem. (2019, October 15). Reactions of thiols [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4594279, this compound. Retrieved from [Link]

- Wądołowska, A., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules, 25(4), 833.

- Tuley, A., & Fast, W. (2018). Recent advances in the development of covalent inhibitors. Current Opinion in Chemical Biology, 44, 69-77.

-

ChemRxiv. (2024, October 14). Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents. Retrieved from [Link]

- Singh, H., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(5), 776-793.

-

Royal Society of Chemistry. (2021, December 16). Emerging strategies in covalent inhibition [Video]. YouTube. Retrieved from [Link]

- Pettinger, J., et al. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(1), 94.

- Hermant, P., et al. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents.

- Szychowski, K., et al. (2020).

- Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs.

- Kokis, T., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4141-4143.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. This compound | C3HBrO2 | CID 4594279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Bromopropionic Acid | 590-92-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 3-Bromoprop-2-ynoic Acid (CAS 16900-53-1) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-bromoprop-2-ynoic acid (Bromopropiolic acid), a versatile reagent with significant potential in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, reactivity, and applications of this compound, supported by practical insights and detailed protocols.

Core Chemical and Physical Properties

3-Bromoprop-2-ynoic acid, identified by CAS number 16900-53-1, is a halogenated alkyne carboxylic acid.[1] Its unique trifunctional structure, comprising a carboxylic acid, a carbon-carbon triple bond, and a bromo-substituent, makes it a highly reactive and valuable building block in synthetic chemistry.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 16900-53-1 | [1] |

| Molecular Formula | C₃HBrO₂ | [1][2] |

| Molecular Weight | 148.94 g/mol | [1][2] |

| IUPAC Name | 3-bromoprop-2-ynoic acid | [1] |

| Synonyms | This compound, 3-bromopropiolic acid | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 84-85 °C | |

| InChI Key | ZSHNFLCNZCPFAB-UHFFFAOYSA-N | [2][3] |

| SMILES | C(#CBr)C(=O)O | [1] |

Synthesis and Purification

While detailed, peer-reviewed synthesis procedures for 3-bromoprop-2-ynoic acid are not abundantly available in common literature, its structure suggests a synthetic pathway originating from propiolic acid. A plausible synthetic route is the direct bromination of propiolic acid.

Conceptual Synthesis Workflow

A potential laboratory-scale synthesis could involve the reaction of propiolic acid with a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst like silver nitrate. The reaction would proceed via an electrophilic addition-elimination mechanism.

Caption: Conceptual workflow for the synthesis of 3-bromoprop-2-ynoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve propiolic acid (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile).

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of silver nitrate (0.1 equivalents) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a minimal amount of hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allow it to cool slowly to induce crystallization. Filter the crystals and dry them under vacuum to yield pure 3-bromoprop-2-ynoic acid.

Reactivity and Mechanistic Insights

The reactivity of 3-bromoprop-2-ynoic acid is dominated by the interplay of its three functional groups.

The Alkyne Moiety: A Hub for Coupling Reactions

The terminal alkyne, activated by the adjacent electron-withdrawing carboxyl and bromo groups, is a prime substrate for various coupling reactions. It is particularly well-suited for Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Caption: Schematic of a Sonogashira coupling reaction involving 3-bromoprop-2-ynoic acid.

The bromo-substituent also partakes in reactions. For instance, the ethyl ester of 3-bromoprop-2-ynoic acid has been described as an effective ethynylation reagent in both palladium(0)- and copper(I)-catalyzed cross-coupling reactions.[4] This highlights the compound's utility in introducing the propiolic acid motif into various molecular scaffolds.

The Carboxylic Acid Group: A Handle for Derivatization

The carboxylic acid functionality allows for a wide range of derivatization reactions, such as esterification and amidation. This enables the attachment of the this compound moiety to other molecules of interest, including peptides, linkers for antibody-drug conjugates (ADCs), or solid supports for combinatorial chemistry.

Applications in Research and Drug Development

The unique structural features of 3-bromoprop-2-ynoic acid make it a valuable tool for medicinal chemists and drug discovery scientists.

-

Scaffold for Novel Heterocycles: The reactive nature of the alkyne and the bromo group can be exploited in cycloaddition reactions to construct a variety of heterocyclic systems, which are prevalent in many FDA-approved drugs.

-

"Click" Chemistry: The terminal alkyne is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the efficient and specific conjugation of the this compound unit to azide-modified biomolecules or surfaces.

-

Fragment-Based Drug Discovery (FBDD): As a small, reactive fragment, 3-bromoprop-2-ynoic acid can be used in FBDD campaigns to identify novel binding interactions with protein targets.

While specific examples of its incorporation into marketed drugs are not readily found, its potential as a versatile building block in the synthesis of complex and biologically active molecules is clear.

Safety, Handling, and Storage

Hazard Identification

3-Bromoprop-2-ynoic acid is classified as a corrosive and irritant.[5] The following GHS hazard statements apply:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Dispensing: Handle as a solid, avoiding the generation of dust.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Suppliers

3-Bromoprop-2-ynoic acid is available from several chemical suppliers that cater to the research and development community. When sourcing this material, it is crucial to obtain a certificate of analysis (CoA) to verify its purity and identity.

A non-exhaustive list of potential suppliers includes:

Conclusion

3-Bromoprop-2-ynoic acid (CAS 16900-53-1) is a highly functionalized and reactive molecule with significant potential for application in advanced organic synthesis and drug discovery. Its ability to participate in a variety of coupling and derivatization reactions makes it a valuable tool for the construction of complex molecular architectures. While its biological activity is not yet well-characterized, its utility as a synthetic building block is evident. Researchers and drug development professionals are encouraged to explore the potential of this versatile compound in their synthetic endeavors.

References

-

PubChem. 3-Bromopropionic acid. [Link]

-

SpectraBase. 2-Bromopropionic acid tert-butyl ester. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Application of Bromopyruvic Acid in Advanced Organic Synthesis. [Link]

-

LookChem. 3-Bromoprop-2-enoic acid. [Link]

-

Thoreauchem. 3-bromoprop-2-ynoic acid-16900-53-1. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Introduction to 3-Bromopropionic acid. [Link]

-

Kuujia.com. Cas no 16900-53-1 (3-bromoprop-2-ynoic acid). [Link]

-

PubChem. 3-Bromoprop-2-enoic acid. [Link]

-

Organic Syntheses Procedure. β-BROMOPROPIONIC ACID. [Link]

-

PubChem. This compound. [Link]

-

Organic Syntheses Procedure. ETHYL β-BROMOPROPIONATE. [Link]

- Google Patents.

-

Master Organic Chemistry. Reactions and Mechanisms. [Link]

-

ResearchGate. How can I synthesize 3-nitropropionic acid from 3-bromopropionic acid with good yield?. [Link]

-

PubChem. 3-Bromoprop-2-yn-1-ol. [Link]

-

YouTube. Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2 | Silver oxide vs NaOH. [Link]

-

Dalal Institute. Reaction Mechanism: Structure and Reactivity. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. (PDF) GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. [Link]

Sources

- 1. This compound | C3HBrO2 | CID 4594279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-bromoprop-2-ynoic acid | CymitQuimica [cymitquimica.com]

- 3. 16900-53-1(3-bromoprop-2-ynoic acid) | Kuujia.com [nl.kuujia.com]

- 4. biosynth.com [biosynth.com]

- 5. 3-Bromoprop-2-ynoic acid - CAS:16900-53-1 - Abovchem [abovchem.com]

- 6. 3-bromoprop-2-ynoic acid-16900-53-1 - Thoreauchem [thoreauchem.com]

Navigating the Voids: A Technical Guide to the Physical Properties of Bromopropiolic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Enigmatic Reactivity of Bromopropiolic Acid

This compound (3-bromo-2-propynoic acid) presents a compelling profile for synthetic chemists and drug development professionals. Its structure, featuring a reactive carbon-carbon triple bond, a carboxylic acid moiety, and a bromine atom, offers a trifecta of functional handles for molecular elaboration. This unique combination positions it as a potentially valuable building block in the synthesis of complex organic molecules, including novel pharmaceuticals and agrochemicals. However, the very features that make it synthetically attractive may also contribute to its elusive nature, particularly concerning its fundamental physical properties. This guide provides an in-depth exploration of the known and predicted physical characteristics of this compound, with a focus on its melting and boiling points. We will navigate the conspicuous absence of extensive experimental data by grounding our discussion in the established properties of analogous compounds and outlining the rigorous experimental methodologies required for the definitive characterization of this intriguing molecule.

I. Core Physical Properties: An Overview of Available Data

A comprehensive survey of the scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical properties for this compound. This absence of empirical data suggests that the compound may be thermally labile or has not been extensively characterized. Nevertheless, computational predictions and data from the parent compound, propiolic acid, provide a foundational understanding.

| Property | This compound (C₃HBrO₂) | Propiolic Acid (C₃H₂O₂) |

| Molecular Weight | 148.94 g/mol [1] | 70.05 g/mol [2][3][4] |

| Melting Point | Data not available (predicted to be a solid) | 16-18 °C[2][5][6][7] |

| Boiling Point | Data not available | 144 °C (decomposes)[2][3][4]; 102 °C at 200 mmHg[2][5][6][7] |

| pKa | 1.89 (predicted)[1] | 1.89[4] |

II. The Challenge of Thermal Instability in Acetylenic Carboxylic Acids

The paucity of experimental melting and boiling point data for this compound is likely linked to the inherent thermal instability of many acetylenic compounds. Acetylenedicarboxylic acid, for instance, is known to decompose upon heating.[8] The presence of the electron-withdrawing bromine atom in this compound could further influence its stability, potentially leading to decarboxylation or other decomposition pathways at elevated temperatures.

Propiolic acid itself is reported to decompose at its atmospheric boiling point of 144 °C.[2][3][4] This underscores the necessity of employing specialized techniques, such as distillation under reduced pressure, to determine the boiling points of such compounds without inducing thermal degradation.

III. Experimental Determination of Physical Properties: A Methodological Framework

For researchers seeking to definitively characterize this compound, the following established protocols for determining melting and boiling points are recommended. These methodologies are designed to yield accurate data while accounting for the potential instability of the compound.

A. Melting Point Determination: The Capillary Method

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal disappears is recorded as the completion of melting.

-

Purity Assessment: A narrow melting range (typically ≤ 1 °C) is indicative of a pure compound.

B. Boiling Point Determination at Reduced Pressure

Given the likely thermal instability of this compound, determining its boiling point at atmospheric pressure is ill-advised. Distillation under reduced pressure is the standard and necessary technique to circumvent thermal decomposition.

Experimental Protocol:

-

Apparatus Assembly: A micro-distillation apparatus is assembled.

-

Sample Introduction: A small volume of liquid this compound is placed in the distillation flask along with a boiling chip or magnetic stir bar.

-

Pressure Reduction: The apparatus is connected to a vacuum source, and the pressure is carefully reduced to a stable, recorded value.

-

Heating: The distillation flask is gently heated in a suitable bath.

-

Temperature Reading: The temperature is recorded when the vapor condensation ring is level with the thermometer bulb and a steady distillation rate is observed. This temperature is the boiling point at the recorded pressure.

IV. Conclusion: A Call for Empirical Investigation

This compound remains a molecule of significant synthetic potential, yet its fundamental physical properties are not well-documented. This guide has synthesized the available computational data and drawn parallels with the known characteristics of propiolic acid to provide a predictive framework. The clear thermal instability of related acetylenic acids strongly suggests that similar challenges exist for this compound, necessitating the use of specialized experimental techniques for its characterization. The detailed methodologies presented herein offer a robust pathway for researchers to elucidate the melting and boiling points of this compound. Such empirical data are crucial for the safe handling, purification, and effective utilization of this compound in advancing the frontiers of chemical synthesis and drug discovery.

References

-

Propiolic acid - ChemBK. (n.d.). Retrieved January 15, 2026, from [Link]

-

Propiolic acid - chemeurope.com. (n.d.). Retrieved January 15, 2026, from [Link]

-

Propiolic Acid | C3H2O2 | CID 10110 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Propiolic acid - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Propargylic acid - ChemBK. (n.d.). Retrieved January 15, 2026, from [Link]

-

Decoding CAS 471-25-0: Properties and Applications of Propiolic Acid. (n.d.). Retrieved January 15, 2026, from [Link]

-

Acetylenedicarboxylic acid - Grokipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

This compound | C3HBrO2 | CID 4594279 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. This compound | C3HBrO2 | CID 4594279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Propiolic_acid [chemeurope.com]

- 4. Propiolic Acid | C3H2O2 | CID 10110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propiolic Acid CAS#: 471-25-0 [m.chemicalbook.com]

- 6. Propiolic Acid | 471-25-0 [chemicalbook.com]

- 7. 471-25-0 CAS MSDS (Propiolic Acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

A Technical Guide to the Spectroscopic Characterization of Bromopropiolic Acid: An Analog-Based Approach

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of bromopropiolic acid (Br-C≡C-COOH). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Notably, a thorough survey of scientific literature and spectral databases indicates a scarcity of published experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. This guide, therefore, employs an expert, analog-based approach to predict its spectral features. By examining the empirical data of closely related, well-documented molecules—propiolic acid and phenylpropiolic acid—we can build a robust, predictive framework for the characterization of this rare but potentially valuable chemical entity. This document explains the causal relationships behind spectral features and outlines standardized protocols for data acquisition, ensuring a trustworthy and authoritative resource for researchers.

Introduction: The Challenge of Characterizing this compound

This compound is a halogenated acetylenic carboxylic acid with significant potential as a building block in organic synthesis due to its trifunctional nature. The presence of a carboxylic acid, an alkyne, and a bromoalkyne moiety in a compact three-carbon skeleton makes it a versatile precursor for novel pharmaceuticals and complex organic materials. However, its reactivity and potential instability may contribute to the limited availability of its characterization data in the public domain.

This guide addresses this knowledge gap by providing a detailed predictive analysis of its spectroscopic signature. Our methodology is grounded in the foundational principles of spectroscopic interpretation and relies on a comparative analysis with the following well-characterized analogous compounds:

-

Propiolic Acid (H-C≡C-COOH): The parent compound, providing the fundamental spectral signature of the propynoic acid core.

-

Phenylpropiolic Acid (Ph-C≡C-COOH): An analog that illustrates the electronic and steric influence of a substituent on the acetylenic system.

By understanding the spectra of these analogs, we can logically deduce the spectral modifications introduced by the highly electronegative and heavy bromine atom in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the Chemical Environment

NMR spectroscopy is paramount for elucidating the carbon skeleton and the electronic environment of protons. For a small molecule like this compound, ¹H and ¹³C NMR are expected to provide definitive structural information.

Experimental Protocol for NMR Data Acquisition

A standardized approach is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for non-polar to moderately polar compounds.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of 0-12 ppm is typically appropriate.

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain sharp singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required.

-

-

Referencing: Chemical shifts (δ) should be reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

Analog Data and Predictive Analysis

| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

| Propiolic Acid | ~10-12 (COOH), ~2.9 (≡C-H) | ~154 (COOH), ~78 (≡C-H), ~75 (C≡) |

| Phenylpropiolic Acid [1] | ~11-13 (COOH), ~7.3-7.6 (Ar-H) | ~154 (COOH), ~132, 130, 128 (Ar-C), ~118 (Ar-Cipso), ~84 (≡C-Ph), ~81 (C≡) |

| This compound (Predicted) | ~10-13 (COOH) | ~153 (COOH), ~60-70 (≡C-Br), ~80-90 (C≡) |

¹H NMR Prediction for this compound: The most significant feature of the ¹H NMR spectrum will be the absence of an acetylenic proton signal . The only observable proton will be that of the carboxylic acid. This peak is expected to be a broad singlet in the downfield region of δ 10-13 ppm . Its exact position will be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Prediction for this compound: The ¹³C NMR spectrum is expected to show three distinct signals:

-

Carboxylic Carbon (C1): This signal should appear around δ 153 ppm , similar to its analogs.

-

Alkyne Carbon (C2): The carbon of the triple bond attached to the carboxylic group is predicted to be in the range of δ 80-90 ppm .

-

Alkyne Carbon (C3): The carbon directly bonded to the bromine atom will be significantly influenced by the "heavy atom effect." While bromine is electronegative, which would suggest a downfield shift, the heavy atom effect often induces an upfield (shielding) shift for the directly attached carbon. Therefore, this signal is predicted to be found further upfield than a typical alkyne carbon, likely in the δ 60-70 ppm range.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-